N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetylphenyl group attached to a dimethoxybenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It’s known that similar compounds can undergo intramolecular cyclization, a process known as the camps reaction . This reaction involves the formation of a cyclic structure, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involving the formation of oximes and hydrazones . These reactions can have downstream effects on various cellular processes .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Action Environment
The action of N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is explored for its antimicrobial properties
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)acetamide
- N-(2-acetylphenyl)carbamothioylbenzamide
Comparison:
- N-(2-acetylphenyl)benzamide and N-(2-acetylphenyl)acetamide share the acetylphenyl group but differ in the nature of the substituent attached to the nitrogen atom. These compounds exhibit different reactivity and biological activity due to the variations in their functional groups.
- N-(2-acetylphenyl)carbamothioylbenzamide contains a thiourea group, which imparts unique properties such as enhanced hydrogen bonding and potential for metal coordination. This makes it distinct from N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in terms of its chemical behavior and applications.
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)13-6-4-5-7-14(13)17-23(19,20)12-8-9-15(21-2)16(10-12)22-3/h4-10,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGRGBZSKVKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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